molecular formula C17H14O5 B191105 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 24160-14-3

3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B191105
CAS No.: 24160-14-3
M. Wt: 298.29 g/mol
InChI Key: VFZIJLPRJAQGFO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, also known as Cladrin, is a high-purity chromone derivative of significant interest in medicinal chemistry and pharmacological research . The chromone scaffold is recognized as a privileged structure in drug discovery due to its versatility in interacting with diverse biological targets . This compound features a hydroxyl group at the 7-position, which enhances its polarity and provides a key site for further chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Research into chromone derivatives of this type has revealed promising anti-inflammatory properties. Studies on structurally similar 2-phenyl-4H-chromen-4-one compounds have demonstrated that they can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway . This mechanism involves the downregulation of critical pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α, highlighting the potential of this chemical class in developing new anti-inflammatory agents . Furthermore, the core chromone structure is a key investigational scaffold in oncology research . Flavonoid derivatives, including those based on the chromone structure, have shown potent anticancer activities by modulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby inducing programmed cell death in leukemia cell lines . The molecular framework of this compound also serves as a critical intermediate in synthesizing more complex molecules for probing biological pathways and developing enzyme inhibitors, such as for Src kinase . This product is strictly provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-3-10(7-16(14)21-2)13-9-22-15-8-11(18)4-5-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZIJLPRJAQGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178869
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24160-14-3
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Selection

The chromen-4-one scaffold is typically synthesized via cyclocondensation reactions. A classical approach involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation mechanism, where the base deprotonates the acetophenone derivative, enabling nucleophilic attack on the aldehyde. Subsequent cyclization and dehydration yield the chromen-4-one backbone.

Key Reaction Conditions:

  • Solvent : Ethanol or methanol, facilitating proton transfer and intermediate stabilization.

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) at concentrations of 10–20% w/v.

  • Temperature : Reflux conditions (70–80°C) for 6–12 hours.

Yield Optimization and Challenges

Yields in this method range from 60% to 75%, limited by side reactions such as over-oxidation or polymerization. Strategies to improve efficiency include:

  • Stepwise temperature control : Initial heating at 50°C to promote condensation, followed by reflux for cyclization.

  • Solvent modulation : Using dimethylformamide (DMF) to stabilize enolate intermediates, though this requires post-reaction purification to remove high-boiling solvents.

Greener Synthesis Using Amberlyst®15

Catalytic Cyclization Under Mild Conditions

A sustainable alternative employs Amberlyst®15, a solid acid catalyst, to promote cyclization of enaminone precursors in toluene. This method avoids hazardous solvents and reduces energy consumption.

Procedure:

  • Enaminone preparation : React 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the enaminone intermediate.

  • Cyclization : Dissolve the enaminone (1 mmol) in toluene (4 mL), add Amberlyst®15 (40% w/w), and stir at room temperature for 12 hours.

  • Workup : Filter the catalyst, concentrate the filtrate, and purify via recrystallization (ethyl acetate/hexane).

Advantages:

  • Yield : 92–95%, surpassing traditional methods.

  • Sustainability : Amberlyst®15 is reusable for up to five cycles without significant activity loss.

Solvent and Catalyst Screening

Comparative studies reveal toluene as the optimal solvent due to its non-polar nature, which enhances intermediate solubility and minimizes side reactions. Substituting toluene with acetone or dichloromethane (DCM) reduces yields to 70–89%.

Table 1: Solvent Impact on Cyclization Efficiency

SolventConversion (%)Yield (%)
Toluene9895
Acetone8570
DCM8975

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors (CFRs) enable rapid mixing and precise temperature control, critical for large-scale chromen-4-one production.

Protocol:

  • Feedstock preparation : 3,4-Dimethoxybenzaldehyde and 2-hydroxyacetophenone are dissolved in ethanol at a 1:1 molar ratio.

  • Reactor conditions : Residence time of 10 minutes at 120°C under 3 bar pressure.

  • Output : Crude product is purified via centrifugal partition chromatography (CPC), achieving >90% purity.

Environmental and Economic Considerations

CFRs reduce waste generation by 40% compared to batch processes. Additionally, solvent recovery systems integrated into CFR setups reclaim >85% of ethanol, lowering production costs.

Purification and Characterization

Recrystallization and Chromatography

Post-synthesis purification is critical for removing dimethoxy byproducts and unreacted precursors. Ethyl acetate/hexane (1:3 v/v) recrystallization yields crystals suitable for X-ray diffraction, confirming the compound’s planar structure. For higher purity (>98%), silica gel column chromatography with a gradient eluent (hexane to ethyl acetate) is employed.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.34–8.23 (aromatic protons), δ 3.81–3.86 (methoxy groups).

  • FTIR : 1647 cm⁻¹ (C=O stretch), 3479 cm⁻¹ (O-H stretch).

  • HRMS : m/z 298.29 [M+H]⁺, confirming the molecular formula C₁₇H₁₄O₅ .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with substituted groups on the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex flavonoid derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

  • Antioxidant Activity: Research indicates that this compound effectively scavenges free radicals, reducing oxidative stress by donating hydrogen atoms or electrons. This property is crucial in combating oxidative damage in biological systems.
  • Anti-inflammatory Properties: The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. This activity suggests potential therapeutic applications in inflammatory diseases.

Medicine

  • Anticancer Potential: Studies have demonstrated that 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one can induce apoptosis in cancer cells by modulating critical signaling pathways like PI3K/Akt and MAPK. Its ability to target cancer cells while sparing healthy cells positions it as a promising candidate for cancer therapies.
  • Neuroprotective Effects: Preliminary findings suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Industry

  • Pharmaceuticals and Nutraceuticals Development: Given its bioactive properties, the compound is being explored for its use in developing new pharmaceuticals and nutraceuticals aimed at enhancing health and preventing diseases.

Case Studies

  • Antioxidant Activity Study:
    A study demonstrated that the compound significantly reduced oxidative stress markers in vitro by scavenging free radicals effectively. This suggests potential applications in formulations aimed at reducing oxidative damage associated with aging and chronic diseases.
  • Anti-inflammatory Research:
    In vivo studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) in models of induced inflammation. These findings support its use as an anti-inflammatory agent in therapeutic applications .
  • Cancer Cell Apoptosis Induction:
    Research indicated that the compound could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. This positions it as a candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group but different functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct biological activities compared to other similar compounds. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid derivative, exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of chromenones, characterized by a chromen-4-one core with hydroxyl and methoxy substituents. Its structural features are critical for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound effectively scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative stress. This activity is essential in preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly relevant in conditions like arthritis and other inflammatory disorders.
  • Anticancer Properties : The compound induces apoptosis in cancer cells by modulating critical signaling pathways such as NF-κB and MAPK. Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, including prostate cancer .

Biological Activities

The following table summarizes the key biological activities and their associated effects:

Activity Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production; reduces inflammation
AnticancerInduces apoptosis; inhibits tumor growth

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of PC-3 prostate cancer cells at concentrations ranging from 1 to 10 μM. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and activation of caspases .
  • Anti-inflammatory Effects : Research indicated that this compound reduced levels of inflammatory markers in cellular models. This suggests potential applications in treating chronic inflammatory diseases.
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects involve the modulation of cell cycle checkpoints and dual inhibition of β-tubulin/c-Src pathways, leading to cell cycle arrest and apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a modified procedure uses resorcinol and substituted acetic acid derivatives under Lewis acid catalysis (e.g., BF₃·OEt₂) followed by demethylation and cyclization steps . Key adjustments to improve yield include:
  • Temperature control : Maintaining 110°C during the initial coupling reaction to enhance intermediate formation.
  • Solvent selection : Using DMF for mesylation steps to stabilize reactive intermediates.
  • Purification : Recrystallization with ethyl acetate/hexane mixtures ensures high purity (98.14% by HPLC) .
    Comparative yields for related chromen-4-ones range from 92% to 95%, influenced by substituent reactivity and steric effects .

Q. Table 1: Synthesis Optimization for Chromen-4-one Derivatives

CompoundYieldKey Reaction ConditionsReference
7-Hydroxy-4H-chromen-4-one95%BF₃·OEt₂, DMF, mesylation
6-(2,4-Dimethoxyphenyl)92%CDCl₃ solvent, 400 MHz NMR

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR, FTIR, and mass spectrometry is critical:
  • NMR :
  • ¹H NMR : Peaks at δ 6.34–8.23 ppm (aromatic protons) and δ 3.81–3.86 ppm (methoxy groups) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals at δ ~177 ppm (C=O) and aromatic carbons at δ 113–177 ppm verify the chromen-4-one backbone .
  • FTIR : Bands at 1647 cm⁻¹ (C=O stretch) and 3479 cm⁻¹ (hydroxyl group) .
  • HRMS : Exact mass matching (e.g., 283.2950 [M+H]⁺) ensures molecular formula validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromen-4-one derivatives, and what role do SHELX programs play?

  • Methodological Answer : X-ray crystallography is pivotal for resolving stereochemistry and crystal packing. The SHELX suite (e.g., SHELXL for refinement) enables:
  • High-resolution refinement : Handling twinned data or high-symmetry space groups (e.g., monoclinic P21/c) .
  • Hydrogen bonding analysis : Identifying interactions like O–H···O networks critical for stability .
    For example, stereochemical assignments of dimethoxy substituents were confirmed via X-ray analysis of intermediates .

Q. What strategies are employed to analyze and reconcile discrepancies in spectral data or yields reported across studies?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, instrumentation, or substituent electronic effects . To address these:
  • Cross-validation : Compare NMR chemical shifts across deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Yield optimization : Adjust stoichiometry (e.g., excess formaldehyde in aminomethylation) or use catalysts (e.g., NaBH₄ for cyclization) .
    For instance, 7-methoxy derivatives show upfield shifts in ¹H NMR due to electron-donating effects, while hydroxyl groups cause downfield shifts .

Q. How does the substitution pattern on the phenyl and chromenone rings influence bioactivity, and what methods assess this?

  • Methodological Answer : Substituents like methoxy or hydroxy groups modulate electron density, affecting binding to biological targets. Methods include:
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-hydroxy vs. 7-methoxy derivatives) in antioxidant or anticancer assays .
  • Computational modeling : Use SMILES notations (e.g., COC1=CC=C(C=C1)C2=C(C=O)C3=C(C=C(C=C3O2)OC)O) to predict interactions via docking simulations .
    Table 2: Bioactivity of Chromen-4-one Derivatives
SubstituentsBioactivityReference
3-Hydroxy, 7-methoxyAnticancer
2-Trifluoromethyl, 4-methoxyphenylEnzyme inhibition

Q. What steps ensure the purity of synthesized this compound, and which analytical techniques are employed?

  • Methodological Answer : Critical steps include:
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts.
  • Recrystallization : Ethyl acetate/hexane mixtures yield single crystals for X-ray analysis .
  • Analytical validation :
  • HPLC : Purity >98% with retention time matching standards .
  • Melting point consistency : Sharp mp ranges (e.g., 51–54°C) confirm homogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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